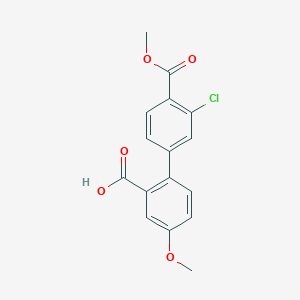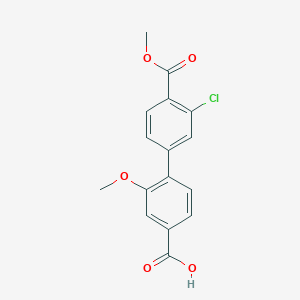
2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%
Übersicht
Beschreibung
2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% (2-CMP-5-MOBA) is an important intermediate in the synthesis of a variety of pharmaceuticals, including the anti-inflammatory drug celecoxib. It is a white crystalline solid with a melting point of 136-138°C and a molecular weight of 259.6 g/mol. 2-CMP-5-MOBA is used in the synthesis of a variety of pharmaceuticals, including celecoxib, and is also used in the synthesis of several other compounds, such as 2-chloro-3-methoxybenzoic acid and 2-chloro-4-methoxybenzoic acid.
Wirkmechanismus
2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% acts as a prodrug, meaning it is converted into an active form by enzymes in the body. In the case of celecoxib, 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is converted into its active form, celecoxib sulfone, by the enzyme cytochrome P450 2C9. The active form of celecoxib then binds to the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. By binding to COX-2, celecoxib inhibits the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects
2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% has a variety of biochemical and physiological effects. In the case of celecoxib, the active form of the drug binds to the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. By binding to COX-2, celecoxib inhibits the production of prostaglandins, which are responsible for inflammation and pain. This results in decreased inflammation and pain. Additionally, celecoxib has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments has a number of advantages and limitations. The main advantage is that the synthesis of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is relatively simple and can be easily scaled up for larger-scale production. Additionally, 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to the use of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments. For example, the synthesis of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% requires a number of reagents, which may be difficult to obtain in some cases. Additionally, the reaction conditions for the synthesis of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% may need to be optimized for each individual experiment.
Zukünftige Richtungen
The future directions for 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% include further research into its potential applications in the pharmaceutical and chemical industries. Additionally, further research into the synthesis of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% may be conducted in order to optimize the reaction conditions and increase the yield of the product. Additionally, further research into the biochemical and physiological effects of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% may be conducted in order to better understand its potential therapeutic applications. Finally, further research into the safety and toxicity of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% may be conducted in order to ensure its safe use in laboratory experiments.
Synthesemethoden
The synthesis of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is a relatively simple process. The starting material is 2-chloro-4-methoxybenzoic acid, which is reacted with sodium methoxide in methanol to form 2-chloro-3-methoxybenzoic acid. This intermediate is then reacted with 5-methoxybenzaldehyde in the presence of pyridine to form 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%. The reaction is conducted at room temperature for two hours and yields 95% of the desired product.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is used in the synthesis of a variety of pharmaceuticals, including celecoxib. Celecoxib is an anti-inflammatory drug that is used to treat arthritis and other inflammatory conditions. 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is also used in the synthesis of several other compounds, such as 2-chloro-3-methoxybenzoic acid and 2-chloro-4-methoxybenzoic acid. These compounds have a variety of applications in the pharmaceutical and chemical industries, including the synthesis of pesticides and herbicides, the production of dyes and pigments, and the manufacture of inks and coatings.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-21-10-4-6-11(13(8-10)15(18)19)9-3-5-12(14(17)7-9)16(20)22-2/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYODJZKTZZCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692013 | |
| Record name | 3'-Chloro-4-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261978-41-9 | |
| Record name | 3'-Chloro-4-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















